molecular formula C10H14BrNO B6618785 2-(4-bromophenyl)-2-methoxypropan-1-amine CAS No. 1368537-73-8

2-(4-bromophenyl)-2-methoxypropan-1-amine

Cat. No. B6618785
CAS RN: 1368537-73-8
M. Wt: 244.13 g/mol
InChI Key: FPOZYDORTHRYIT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-methoxypropan-1-amine (2-BMP-1A) is a synthetic amine compound with applications in scientific research. It is a derivative of 2-methoxypropan-1-amine, and has a bromine atom attached to the phenyl ring. It is used as a reagent in organic synthesis and has potential applications in the pharmaceutical industry. 2-BMP-1A has been studied for its pharmacological properties, and its mechanism of action has been investigated.

Scientific Research Applications

2-(4-bromophenyl)-2-methoxypropan-1-amine has been used in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, it has been used as a model compound to study the structure-activity relationships of other amines.

Mechanism of Action

2-(4-bromophenyl)-2-methoxypropan-1-amine has been studied for its pharmacological properties. It has been found to act as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been found to have affinity for the dopamine D2 receptor, although the exact mechanism of action is not yet understood.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-methoxypropan-1-amine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anxiolytic-like effects, as well as antidepressant-like effects. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have neuroprotective effects, and to modulate the release of dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2-methoxypropan-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and the synthesis has a high yield. Additionally, it is a relatively stable compound and is not easily degraded. However, it is important to note that 2-(4-bromophenyl)-2-methoxypropan-1-amine is a relatively new compound, and its effects have not been fully studied. As such, there are still some unknowns regarding its safety and efficacy.

Future Directions

The potential applications of 2-(4-bromophenyl)-2-methoxypropan-1-amine are still being explored. Further research is needed to better understand its pharmacological properties, and to determine its potential therapeutic applications. Additionally, more research is needed to explore its use as a reagent in organic synthesis, and its potential as a catalyst in organic reactions. Finally, further research is needed to understand the structure-activity relationships of other amines, and how they might be modulated by 2-(4-bromophenyl)-2-methoxypropan-1-amine.

Synthesis Methods

2-(4-bromophenyl)-2-methoxypropan-1-amine can be synthesized from commercially available 2-methoxypropan-1-amine. The synthesis begins by reacting 2-methoxypropan-1-amine with bromine in aqueous solution. The reaction is then quenched with aqueous sodium hydroxide. The product is then extracted with ethyl acetate and purified by column chromatography. The synthesis of 2-(4-bromophenyl)-2-methoxypropan-1-amine has been reported to have a high yield of up to 97%.

properties

IUPAC Name

2-(4-bromophenyl)-2-methoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(7-12,13-2)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOZYDORTHRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methoxypropan-1-amine

CAS RN

1368537-73-8
Record name 2-(4-bromophenyl)-2-methoxypropan-1-amine
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